molecular formula C10H11Cl2N B11892100 7,8-Dichloro-4-methyl-1,2,3,4-tetrahydroquinoline

7,8-Dichloro-4-methyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B11892100
M. Wt: 216.10 g/mol
InChI Key: VDMRIXYEWYXCJY-UHFFFAOYSA-N
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Description

7,8-Dichloro-4-methyl-1,2,3,4-tetrahydroquinoline is a chemical compound that belongs to the class of tetrahydroquinolines. These compounds are characterized by a quinoline core structure that is partially saturated, making them versatile intermediates in organic synthesis. The presence of chlorine atoms at positions 7 and 8, along with a methyl group at position 4, imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dichloro-4-methyl-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7,8-dichloroquinoline with methylamine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. The product is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

7,8-Dichloro-4-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of fully saturated tetrahydroquinoline derivatives.

    Substitution: The chlorine atoms at positions 7 and 8 can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline derivatives with various functional groups.

    Reduction: Fully saturated tetrahydroquinoline derivatives.

    Substitution: Substituted quinoline derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

7,8-Dichloro-4-methyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7,8-Dichloro-4-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. For example, it may inhibit phenylethanolamine N-methyltransferase, leading to alterations in neurotransmitter levels and associated physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 8-Methyl-1,2,3,4-tetrahydroquinoline
  • 4,7-Dichloro-8-methylquinoline
  • 6,8-Dichloro-4-hydroxy-2-methylquinoline

Uniqueness

7,8-Dichloro-4-methyl-1,2,3,4-tetrahydroquinoline is unique due to the specific positioning of chlorine atoms and the methyl group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and synthetic utility, making it a valuable compound in various research and industrial applications.

Biological Activity

7,8-Dichloro-4-methyl-1,2,3,4-tetrahydroquinoline (DCTQ) is a compound belonging to the tetrahydroquinoline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of DCTQ through various studies and findings, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

DCTQ is characterized by its unique tetrahydroquinoline structure, which includes two chlorine atoms and a methyl group at specific positions. This structural configuration is crucial for its biological interactions.

Biological Activity Overview

DCTQ exhibits a range of biological activities, including:

  • Antimicrobial Activity : DCTQ has shown significant antibacterial properties against various pathogens. The mechanism involves the inhibition of bacterial enzyme activity through metal ion chelation, similar to other quinoline derivatives .
  • Anticancer Potential : Research indicates that DCTQ may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Its efficacy appears to be linked to its ability to interact with cellular signaling pathways involved in cancer progression .
  • Anti-inflammatory Effects : Studies have demonstrated that DCTQ can reduce inflammation markers in animal models, suggesting potential use in treating inflammatory diseases .

The biological activities of DCTQ can be attributed to several mechanisms:

  • Enzyme Inhibition : DCTQ may inhibit enzymes critical for bacterial survival and proliferation. For instance, similar compounds have been shown to inhibit topoisomerase enzymes in bacteria, leading to DNA damage and cell death .
  • Metal Ion Chelation : The chelation ability of DCTQ allows it to bind divalent cations essential for bacterial enzyme function, thereby disrupting metabolic processes .
  • Apoptosis Induction : In cancer cells, DCTQ can trigger apoptotic pathways by modulating key proteins involved in cell survival and death .

Case Studies and Research Findings

Several studies have evaluated the biological activity of DCTQ:

  • Antimicrobial Study : A study reported that DCTQ exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be significantly lower than those of standard antibiotics .
  • Cancer Cell Line Evaluation : In vitro studies on various cancer cell lines indicated that DCTQ reduced cell viability in a dose-dependent manner. IC50 values were determined for multiple cell lines, showcasing its potential as an anticancer agent .
  • Inflammatory Response Assessment : Animal model studies demonstrated that treatment with DCTQ resulted in decreased levels of pro-inflammatory cytokines, highlighting its anti-inflammatory properties .

Data Tables

Activity TypeObserved EffectReference
AntimicrobialSignificant antibacterial activity
AnticancerInduction of apoptosis
Anti-inflammatoryReduction in cytokine levels

Properties

Molecular Formula

C10H11Cl2N

Molecular Weight

216.10 g/mol

IUPAC Name

7,8-dichloro-4-methyl-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C10H11Cl2N/c1-6-4-5-13-10-7(6)2-3-8(11)9(10)12/h2-3,6,13H,4-5H2,1H3

InChI Key

VDMRIXYEWYXCJY-UHFFFAOYSA-N

Canonical SMILES

CC1CCNC2=C1C=CC(=C2Cl)Cl

Origin of Product

United States

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